Methylstat

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

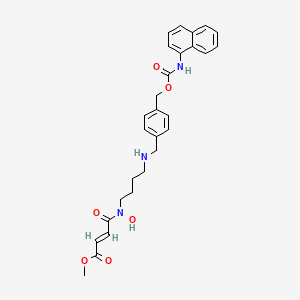

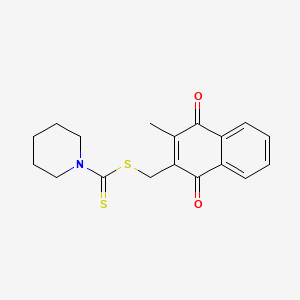

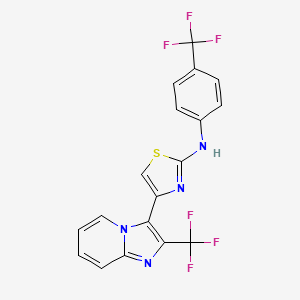

Methylstat is a methyl ester prodrug of a Jumonji C domain-containing histone demethylase (JMJD) inhibitor . It has favorable cell permeability and inhibits JMJD2A, JMJD2C, JMJD2E, PHF8, and JMJD3 with IC 50 values of approximately 4.3, 3.4, 5.9, 10, and 43 µM, respectively .

Synthesis Analysis

Methylstat is a methyl ester prodrug of a Jumonji C domain-containing histone demethylase (JMJD) inhibitor . Its IUPAC name is methyl (E)-4- [hydroxy- [4- [ [4- (naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate .Molecular Structure Analysis

The molecular formula of Methylstat is C28H31N3O6 . Its molecular weight is 505.56 .Chemical Reactions Analysis

Methylstat is a potent histone demethylases inhibitor . It shows anti-proliferative activity with low cytotoxicity .Physical And Chemical Properties Analysis

Methylstat is a crystalline solid . It is soluble in DMSO .Applications De Recherche Scientifique

Inhibition of Angiogenesis : Methylstat has been shown to inhibit the cell cycle of human umbilical vascular endothelial cells and block both in vitro and in vivo angiogenesis at non-toxic doses, suggesting its potential as a therapeutic agent in angiogenesis-related diseases, including cancer (Cho et al., 2014).

Fluorescence Polarization Assays : Methylstat's fluorescent analogue is used in fluorescence polarization assays to evaluate the binding affinities of various histone demethylase probes, indicating its role in high-throughput screening and drug discovery (Xu et al., 2013).

DNA Methylation and Plant Development : Methylstat contributes to understanding the dynamics of DNA methylation in plants, which is crucial for gene regulation and genome stability. It aids in studying the roles of DNA methylation in plant development and responses to biotic and abiotic stresses (Zhang et al., 2018).

Apoptotic Effects in Multiple Myeloma : Research indicates that Methylstat, in combination with Bortezomib, shows synergistic apoptotic and cytotoxic effects on multiple myeloma cells, highlighting its potential in cancer treatment (Kacı et al., 2020).

Cellular Functions in Histone Demethylation : Methylstat is identified as a small-molecule inhibitor of Jumonji C domain-containing histone demethylases, playing a role in gene expression, genomic stability, and epigenetic research (Luo et al., 2011).

Therapeutic Potential in Acute Myeloid Leukemia : Methylstat has been investigated for its cytotoxic, cytostatic, and apoptotic effects on human HL-60 cells, showing potential as a drug component in acute myeloid leukemia treatment protocols (Koca et al., 2019).

Propriétés

IUPAC Name |

methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6/c1-36-27(33)16-15-26(32)31(35)18-5-4-17-29-19-21-11-13-22(14-12-21)20-37-28(34)30-25-10-6-8-23-7-2-3-9-24(23)25/h2-3,6-16,29,35H,4-5,17-20H2,1H3,(H,30,34)/b16-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJOCHRZXRZONW-FOCLMDBBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025946 |

Source

|

| Record name | Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylstat | |

CAS RN |

1310877-95-2 |

Source

|

| Record name | Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)